Fmoc-2,6-ジメチル-L-フェニルアラニン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

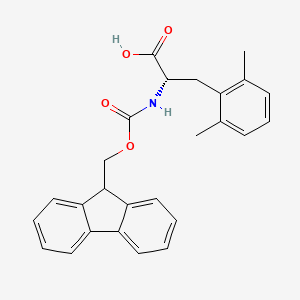

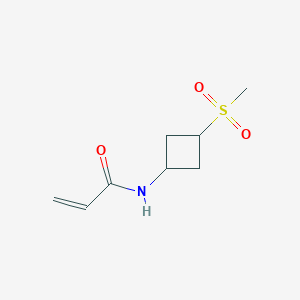

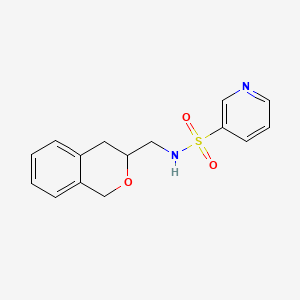

“Fmoc-2,6-Dimethyl-L-Phenylalanine” is a compound with the molecular formula C26H25NO4 . It is a derivative of phenylalanine, an amino acid, and is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group . This compound has a molecular weight of 415.5 g/mol .

Synthesis Analysis

The synthesis of a small library of NH-Boc- or NH-Fmoc-protected L-phenylalanines carrying methyl groups at positions 2 and 6 and diverse functionalities at position 4 has been achieved . The approach took advantage of a Pd-catalyzed directed C–H dimethylation of picolinamide derivatives .

Molecular Structure Analysis

The IUPAC name for this compound is (2S)-3-(2,6-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .

Physical And Chemical Properties Analysis

“Fmoc-2,6-Dimethyl-L-Phenylalanine” has a molecular weight of 415.5 g/mol . It has a XLogP3-AA value of 5.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

科学的研究の応用

ペプチドハイドロゲル

Fmoc-FFは、生理的条件下で3次元ネットワークに自己集合することができるペプチドハイドロゲル化剤です。これらのハイドロゲルは、他の物理的に架橋された材料と比較して、著しい機械的剛性を示します。 研究者たちは、Fmoc-FFの調整可能性と汎用性のために、組織工学のための足場としてFmoc-FFを探求してきました 。Fmoc-FFのゲル化能力は、次のように要約できます。

薬物送達システム

Fmoc-FFを含むペプチドハイドロゲルは、薬物送達担体として研究されてきました。水または生体液をカプセル化する能力により、治療薬の制御された放出が可能になります。 研究者は、標的薬物送達のためのFmoc-FFベースのハイドロゲルを探求しています .

作用機序

Target of Action

Fmoc-2,6-Dimethyl-L-Phenylalanine is a modified amino acid that primarily targets the formation of peptide bonds in the process of protein synthesis . The compound’s primary role is to enhance the stability and bioactivity of peptides.

Mode of Action

The mode of action of Fmoc-2,6-Dimethyl-L-Phenylalanine involves its interaction with other amino acids during peptide synthesis. The compound’s 2,6-dimethyl substituents on the phenylalanine side chain are believed to play a role in enhancing the stability and bioactivity of peptides. This interaction results in peptides with improved stability and bioactivity, making them useful for various applications, including drug discovery and development.

Biochemical Pathways

Fmoc-2,6-Dimethyl-L-Phenylalanine affects the biochemical pathways involved in peptide synthesis. The compound’s unique structure allows it to interact with other amino acids in a way that enhances the stability and bioactivity of the resulting peptides. The downstream effects of this interaction include the production of more stable and bioactive peptides, which can have various applications in biomedical research and pharmaceutical development .

Pharmacokinetics

Result of Action

The result of the action of Fmoc-2,6-Dimethyl-L-Phenylalanine is the production of peptides with enhanced stability and bioactivity. These peptides can be used in various applications, including drug discovery and development, due to their improved properties.

Action Environment

The action of Fmoc-2,6-Dimethyl-L-Phenylalanine can be influenced by various environmental factors. For instance, the pH and solvent used during the peptide synthesis process can affect the compound’s ability to interact with other amino acids and form stable, bioactive peptides . Additionally, the compound’s stability and bioactivity can be influenced by factors such as temperature and the presence of other compounds .

Safety and Hazards

将来の方向性

The self-assembly of Fmoc-dipeptides comprising α-methyl-L-phenylalanine has been studied, and it was found that the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability . This could open up new possibilities for the design of biofunctional materials .

特性

IUPAC Name |

(2S)-3-(2,6-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-16-8-7-9-17(2)22(16)14-24(25(28)29)27-26(30)31-15-23-20-12-5-3-10-18(20)19-11-4-6-13-21(19)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONZSWVVQNNLAB-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2388727.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2388735.png)

![(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2388743.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2388744.png)

![1-(4-Chloro-3-methylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2388745.png)

![5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one](/img/structure/B2388746.png)